![molecular formula C18H17Cl2NOS B1614310 2,4-Dichloro-3'-thiomorpholinomethyl benzophenone CAS No. 898787-81-0](/img/structure/B1614310.png)
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone
Overview
Description
2,4-Dichloro-3’-thiomorpholinomethyl benzophenone is a chemical compound belonging to the class of benzophenone derivatives. It is characterized by its unique chemical structure, which includes a thiomorpholine ring attached to a benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-dichlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions are performed in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
2,4-Dichloro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The thiomorpholine ring and benzophenone core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
2,4-Dichlorobenzophenone: Lacks the thiomorpholine ring, making it less versatile in certain applications.
3’-Thiomorpholinomethyl benzophenone: Similar structure but without the dichloro substitution, affecting its reactivity and properties.
Benzophenone: The parent compound, widely used but with different chemical properties and applications.
Uniqueness: 2,4-Dichloro-3’-thiomorpholinomethyl benzophenone stands out due to its unique combination of a dichlorobenzophenone core and a thiomorpholine ring. This structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
Overview
2,4-Dichloro-3'-thiomorpholinomethyl benzophenone (CAS No. 898787-81-0) is a synthetic compound belonging to the class of benzophenone derivatives. Its unique structure, featuring a thiomorpholine ring attached to a benzophenone core, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The compound is characterized by its dichloro substitution and the presence of a thiomorpholine moiety, which contribute to its reactivity and biological interactions. The chemical formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including proteins and enzymes. This interaction can lead to alterations in enzyme activity, disruption of cellular processes, and induction of oxidative stress. Notably, the compound may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. The specific pathways involved are still under investigation but may include the inhibition of oncogenic signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2,4-Dichlorobenzophenone | Lacks thiomorpholine ring | Moderate antimicrobial activity |
3-Thiomorpholinomethyl benzophenone | Similar structure but different substitutions | Limited anticancer properties |
Benzophenone | Parent compound | Minimal biological activity |
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development. Its unique structural characteristics allow for modifications that could enhance efficacy and selectivity against target cells. Ongoing research aims to elucidate the precise molecular mechanisms underlying its biological effects.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWUNAKZPWAXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643389 | |
Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-81-0 | |
Record name | (2,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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